5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one is a synthetic organic compound with the molecular formula C25H38O2Se. This compound belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and synthetic modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of oxidative stress pathways, potentially by acting as an antioxidant. It may also interact with specific enzymes and receptors involved in cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxyfuran-2(5H)-one: Known for its biological activities, including antitumor and antibacterial effects.
3,4-Dihalo-5H-furan-2-one: Studied for its inhibitory effects on biofilm formation in bacteria.
Uniqueness
5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and may contribute to its potential therapeutic effects .
Eigenschaften
CAS-Nummer |
89448-53-3 |
---|---|
Molekularformel |
C25H38O2Se |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
2-methyl-4-(1-phenylselanyltetradecyl)-2H-furan-5-one |
InChI |
InChI=1S/C25H38O2Se/c1-3-4-5-6-7-8-9-10-11-12-16-19-24(23-20-21(2)27-25(23)26)28-22-17-14-13-15-18-22/h13-15,17-18,20-21,24H,3-12,16,19H2,1-2H3 |
InChI-Schlüssel |
ZEHCQZJSZIBAMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(C1=CC(OC1=O)C)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.